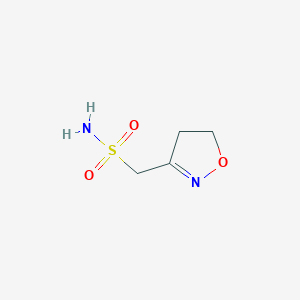
4-Aminooxane-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminooxane-4-carbaldehyde is an organic compound characterized by the presence of an amino group and an aldehyde group attached to an oxane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminooxane-4-carbaldehyde typically involves the reaction of tetrahydro-4H-pyran-4-one with ammonium formate in the presence of a palladium catalyst. This reaction proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: Industrial production of this compound can be achieved through a scalable process involving the same reaction as mentioned above. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Aminooxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 4-Aminooxane-4-carboxylic acid.
Reduction: 4-Aminooxane-4-methanol.
Substitution: N-alkylated derivatives of this compound.
Applications De Recherche Scientifique
4-Aminooxane-4-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins
Mécanisme D'action
The mechanism of action of 4-Aminooxane-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
4-Aminotetrahydropyran: Contains a similar oxane ring but lacks the aldehyde group.
4-Aminooxane-4-carboxylic acid: An oxidized form of 4-Aminooxane-4-carbaldehyde with a carboxylic acid group instead of an aldehyde group
Uniqueness: this compound is unique due to the presence of both an amino group and an aldehyde group on the oxane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
4-aminooxane-4-carbaldehyde |
InChI |
InChI=1S/C6H11NO2/c7-6(5-8)1-3-9-4-2-6/h5H,1-4,7H2 |
Clé InChI |
BEMRODGZFHZMRO-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


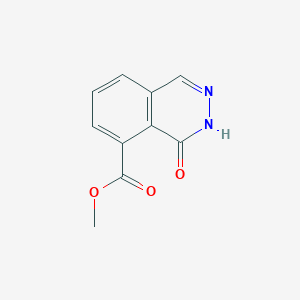
![Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate](/img/structure/B13517241.png)
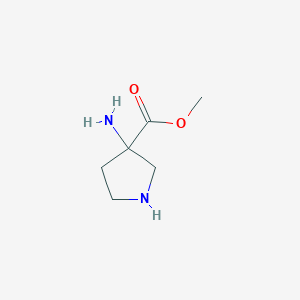
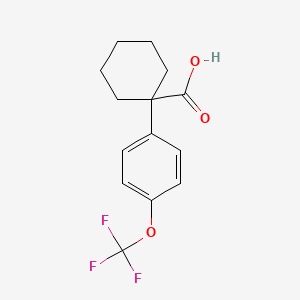

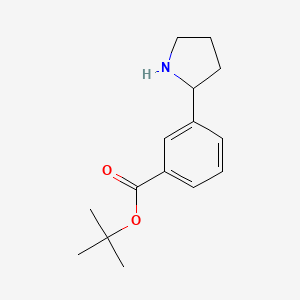

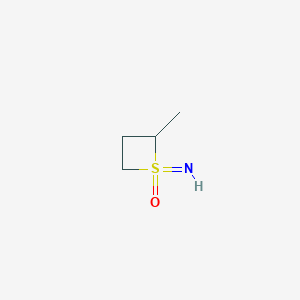
![Rac-(2s,4s)-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonan-2-olhydrochloride,trans](/img/structure/B13517276.png)
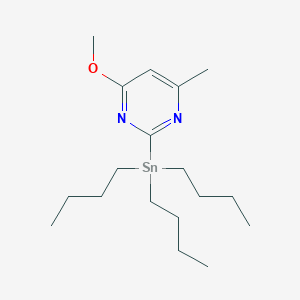
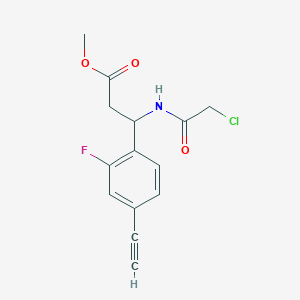
![2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13517292.png)
![Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B13517309.png)
